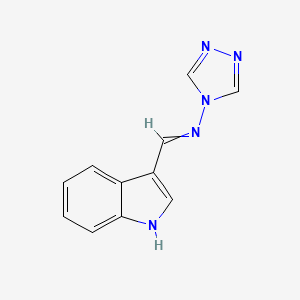

![molecular formula C20H32N2O3 B5578452 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzamides, including compounds with morpholinyl groups, are synthesized through various chemical reactions. For example, Kato et al. (1992) discuss the synthesis of benzamide derivatives with gastrokinetic activity, emphasizing the importance of substituents at specific positions for activity enhancement (Kato et al., 1992). Similarly, the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives by Abbasi et al. (2014) involves condensation reactions, showcasing the versatility of benzamide modifications (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction and DFT calculations. Demir et al. (2015) provide insights into the molecular geometry and electronic properties of a novel benzamide compound, highlighting the role of molecular structure in determining the chemical reactivity and properties (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including Bischler-Napieralski cyclization, as discussed by Browne et al. (1981), which is crucial for synthesizing specific benzamide structures (Browne et al., 1981). The study on the oxidative acylation of secondary benzamides by Sharma et al. (2012) further exemplifies the diverse chemical reactions benzamides can participate in (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the study by Pang et al. (2006) on a benzamide molecule with a morpholinone ring discusses the stabilization of the structure by intra- and intermolecular hydrogen bonds, affecting its physical state (Pang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key for benzamide derivatives. The synthesis and gastroprokinetic activity of benzamide derivatives by Kato et al. (1995) reflect on the chemical properties that make benzamides potential gastrokinetic agents (Kato et al., 1995).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Approaches and Derivative Development

The compound serves as a foundational structure for the synthesis of various derivatives with potential therapeutic applications. For example, benzamide derivatives, including 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide, have been synthesized through reactions of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. These derivatives are structurally characterized and have been studied for their potential as allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, and for their anti-fatigue effects in animal models (Wu et al., 2014).

Copolymeric Systems

The compound has also found applications in the development of copolymeric systems. These systems have been structurally characterized and evaluated for their performance in specific applications, such as ultraviolet-curable pigmented coatings. The research demonstrates the compound's utility in enhancing the properties and efficiency of materials used in industrial applications (Angiolini et al., 1997).

Biological Applications

Pharmacological Activities

The pharmacological potential of derivatives of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide has been a subject of interest. Studies have synthesized and evaluated the anti-inflammatory, anticancer, and antibacterial activities of these compounds, providing valuable insights into their therapeutic applications. For instance, certain derivatives have shown potent anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Rajasekaran et al., 1999).

Antibacterial and Anticancer Properties

Modifications of poly(3-hydroxybutyrate) with amino compounds, including morpholine, have been studied for their antibacterial and anticancer properties. This research highlights the compound's role in developing materials with biomedical applications, offering promising avenues for treating various diseases (Abdelwahab et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-16(22-10-12-25-13-11-22)15-21(4)19(23)18-7-5-6-17(14-18)8-9-20(2,3)24/h5-7,14,16,24H,8-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWBTEHAHOTUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)C1=CC=CC(=C1)CCC(C)(C)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

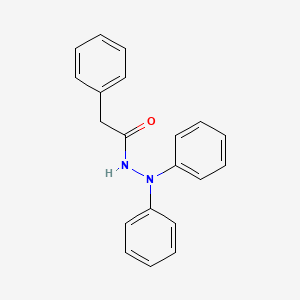

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

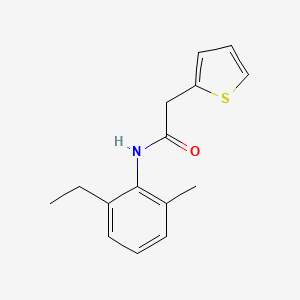

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)